molecular formula C18H13ClN2O3S B2910605 N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide CAS No. 321945-87-3

N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide

Cat. No.: B2910605
CAS No.: 321945-87-3
M. Wt: 372.82
InChI Key: BKWFLBFTIKYBOK-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide: is an organic compound characterized by the presence of a chloro-nitrophenyl group and a naphthylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide typically involves a multi-step process:

    Nitration: The starting material, 2-chlorophenylamine, undergoes nitration to introduce a nitro group at the 4-position, forming 2-chloro-4-nitrophenylamine.

    Thioether Formation: The nitroaniline derivative is then reacted with 2-naphthalenethiol in the presence of a suitable base, such as sodium hydride, to form the thioether linkage.

    Acetylation: The final step involves the acetylation of the thioether intermediate with chloroacetyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products

    Reduction: N-(2-amino-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxide or sulfone derivatives.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)-2-(phenylthio)acetamide
  • N-(2-chloro-4-nitrophenyl)-2-(benzylthio)acetamide
  • N-(2-chloro-4-nitrophenyl)-2-(methylthio)acetamide

Uniqueness

N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-naphthalen-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S/c19-16-10-14(21(23)24)6-8-17(16)20-18(22)11-25-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWFLBFTIKYBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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